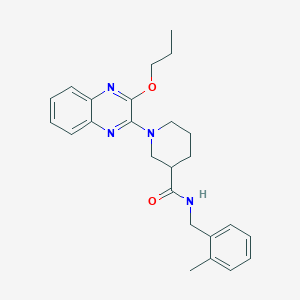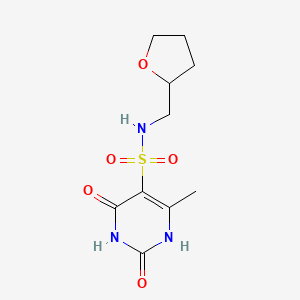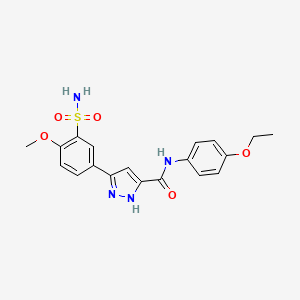
N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a piperidine ring, a quinoxaline moiety, and a carboxamide group, which could contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide likely involves multiple steps, including:
Formation of the Piperidine Ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Quinoxaline Moiety: This step might involve the condensation of a suitable diamine with a diketone.
Attachment of the Propoxy Group: This could be done through an alkylation reaction using a propyl halide.
Formation of the Carboxamide Group: This might involve the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to enhance reaction rates and yields.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As a precursor for materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound might interact with specific receptors, altering their activity.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
- N-(2-methylbenzyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
- N-(2-methylbenzyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide
Uniqueness
N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the presence of the propoxy group, which could influence its chemical and biological properties differently compared to similar compounds with methoxy or ethoxy groups.
特性
分子式 |
C25H30N4O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-[(2-methylphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H30N4O2/c1-3-15-31-25-23(27-21-12-6-7-13-22(21)28-25)29-14-8-11-20(17-29)24(30)26-16-19-10-5-4-9-18(19)2/h4-7,9-10,12-13,20H,3,8,11,14-17H2,1-2H3,(H,26,30) |
InChIキー |
JGYOWLRJERCNJW-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NCC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11312146.png)
![6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312151.png)
![N-(4-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11312155.png)
![N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11312156.png)
![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11312157.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11312161.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11312167.png)
![2-[(4-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11312174.png)

![4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11312190.png)
![2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B11312205.png)

![1-(4-chlorophenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11312231.png)
